

An In-depth Technical Guide to 1-Chloro-2-methylpentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-2-methylpentane

Cat. No.: B166627

[Get Quote](#)

This technical guide provides a comprehensive overview of **1-Chloro-2-methylpentane**, tailored for researchers, scientists, and professionals in the field of drug development. This document consolidates its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis, and key reactions.

Chemical Identifiers and Physical Properties

1-Chloro-2-methylpentane is a halogenated alkane with the chemical formula $C_6H_{13}Cl$.^[1] For clarity and precise identification, its various identifiers and physical properties are summarized in the tables below.

Table 1: Identifiers for 1-Chloro-2-methylpentane

Identifier	Value
CAS Number	14753-05-0 [1] [2]
Molecular Formula	C ₆ H ₁₃ Cl [1]
IUPAC Name	1-chloro-2-methylpentane [1]
Synonyms	Pentane, 1-chloro-2-methyl-
InChI	InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 [1]
InChIKey	SLBTUZZYJLBZQV-UHFFFAOYSA-N [1]
SMILES	CCCC(C)CCl [1]
Molecular Weight	120.62 g/mol [1] [2]

Table 2: Physical Properties of 1-Chloro-2-methylpentane

Property	Value
Boiling Point	128 °C [2]
Appearance	Colorless liquid
Solubility	Insoluble in water

Experimental Protocols

Detailed methodologies for the synthesis of **1-Chloro-2-methylpentane** are crucial for its application in research and development. Two primary routes for its preparation are outlined below.

Synthesis from 2-Methyl-1-pentanol via Nucleophilic Substitution

This protocol is adapted from the well-established synthesis of tertiary alkyl chlorides from the corresponding alcohols and provides a reliable method for producing **1-Chloro-2-**

methylpentane.

Materials:

- 2-Methyl-1-pentanol
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous Calcium Chloride (CaCl_2) or Anhydrous Sodium Sulfate (Na_2SO_4)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Deionized Water
- Diethyl ether (or other suitable organic solvent)

Equipment:

- Round-bottom flask
- Separatory funnel
- Reflux condenser
- Heating mantle
- Distillation apparatus
- Glassware for extraction and drying

Procedure:

- Reaction Setup: In a round-bottom flask, combine 2-methyl-1-pentanol and an excess of concentrated hydrochloric acid. The molar ratio of HCl to alcohol should be at least 2:1 to ensure complete conversion.
- Reaction: The mixture is stirred or shaken at room temperature. For primary alcohols, gentle heating under reflux may be required to increase the reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Workup - Extraction:** After the reaction is complete, the mixture is transferred to a separatory funnel. The aqueous layer is removed. The organic layer is then washed sequentially with deionized water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with deionized water again.
- **Drying:** The washed organic layer is transferred to a clean, dry flask and dried over an anhydrous drying agent such as calcium chloride or sodium sulfate.
- **Purification:** The dried liquid is decanted or filtered to remove the drying agent. The crude **1-Chloro-2-methylpentane** is then purified by fractional distillation to yield the pure product. The fraction boiling at approximately 128 °C should be collected.[\[2\]](#)

Synthesis via Free Radical Chlorination of 2-Methylpentane

This method involves the direct chlorination of 2-methylpentane and typically results in a mixture of monochlorinated isomers.[\[3\]](#)[\[4\]](#)[\[5\]](#) Separation of the desired **1-Chloro-2-methylpentane** from the other isomers is a critical step in this protocol.

Materials:

- 2-Methylpentane
- Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)
- A radical initiator (e.g., AIBN - azobisisobutyronitrile) or UV light source

Equipment:

- Photoreactor or a reaction vessel equipped with a UV lamp
- Gas inlet and outlet tubes
- Condenser
- Fractional distillation apparatus

Procedure:

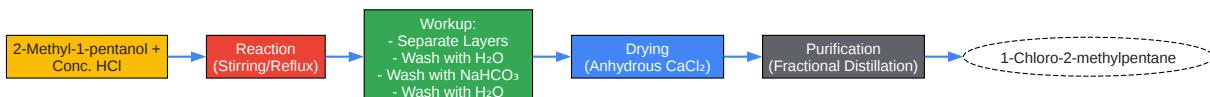
- Reaction Setup: 2-Methylpentane is placed in the reaction vessel. If using a chemical initiator like AIBN, it is added to the alkane. The apparatus is equipped with a condenser and a gas inlet for chlorine or an addition funnel for sulfonyl chloride.
- Initiation: The reaction is initiated by either irradiating the mixture with UV light or by heating to decompose the chemical initiator, which generates the initial chlorine radicals.^[6]
- Propagation: Chlorine gas is bubbled through the 2-methylpentane, or sulfonyl chloride is added dropwise, while maintaining the initiation conditions (UV light or heat). The reaction is exothermic and may require cooling to control the temperature.
- Termination: Once the desired degree of chlorination is achieved (monitored by GC), the introduction of the chlorinating agent is stopped, and the initiation source is removed.
- Workup and Purification: The reaction mixture, containing unreacted 2-methylpentane and a mixture of chlorinated isomers, is washed with a dilute base solution to remove any dissolved HCl or SO₂. The organic layer is then dried and subjected to careful fractional distillation to separate the different monochlorinated isomers. **1-Chloro-2-methylpentane**, being one of the products, will be collected based on its boiling point.

Chemical Reactions of **1-Chloro-2-methylpentane**

1-Chloro-2-methylpentane, as a primary alkyl halide, undergoes a variety of reactions typical for this class of compounds.

Grignard Reagent Formation

One of the most important reactions of alkyl halides is the formation of Grignard reagents, which are powerful nucleophiles used to form new carbon-carbon bonds.^{[7][8]}


Reaction: **1-Chloro-2-methylpentane** reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, (2-methylpentyl)magnesium chloride.^[9]

Experimental Protocol Outline:

- Setup: All glassware must be rigorously dried to exclude moisture. Magnesium turnings are placed in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Initiation: A small amount of a solution of **1-Chloro-2-methylpentane** in anhydrous ether is added to the magnesium. The reaction is often initiated by gently warming the mixture or adding a small crystal of iodine.
- Addition: Once the reaction begins (indicated by bubbling and a cloudy appearance), the remaining solution of **1-Chloro-2-methylpentane** is added dropwise at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, the mixture is typically stirred and may be gently heated to ensure all the magnesium has reacted. The resulting Grignard reagent is a grayish, cloudy solution and is used directly in subsequent reactions.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-Chloro-2-methylpentane** from 2-methyl-1-pentanol.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Chloro-2-methylpentane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-2-methylpentane | C6H13Cl | CID 527856 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-chloro-2-methylpentane [stenutz.eu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solved Draw and name all monochloro products you would | Chegg.com [chegg.com]
- 5. 2. Radical chlorination of 2-methylpentane yields a | Chegg.com [chegg.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. leah4sci.com [leah4sci.com]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloro-2-methylpentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166627#1-chloro-2-methylpentane-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com